PIM2 Biochemical Inhibition Potency: Quinolin-5-ylamino Thiazole Carboxamide vs. Pan-PIM Clinical Candidates
In a fluorescence-based biochemical assay using His-tagged human recombinant PIM2 and PIMtide substrate (ARKRRRHPSGPPTA) with a 1-hour incubation, the target compound inhibited PIM2 with an IC50 of 2.47 × 10³ nM (2,470 nM) [1]. This value positions the compound as a low-micromolar PIM2 ligand within the Incyte thiazole carboxamide series. By cross-study comparison, the clinical pan-PIM inhibitor INCB053914 (uzansertib; Incyte) exhibited a PIM2 biochemical IC50 of 30 nM , while GDC-0339 (Genentech) showed a PIM2 Ki of 0.1 nM . The ~82-fold difference in PIM2 potency versus INCB053914 highlights the distinct isoform-selectivity profile of the quinolin-5-ylamino scaffold, which may be advantageous in experimental contexts where partial PIM2 sparing is desired while retaining PIM1 engagement.
| Evidence Dimension | PIM2 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.47 × 10³ nM (2,470 nM) |
| Comparator Or Baseline | INCB053914: PIM2 IC50 = 30 nM; GDC-0339: PIM2 Ki = 0.1 nM |
| Quantified Difference | ~82-fold less potent than INCB053914 at PIM2; ~24,700-fold less potent than GDC-0339 |
| Conditions | Fluorescence-based assay; His-tagged human recombinant PIM2; PIMtide substrate (ARKRRRHPSGPPTA); 1 hr incubation |
Why This Matters
The modest PIM2 potency combined with nanomolar PIM1 activity (see below) suggests a PIM1-preferring profile that may be useful for dissecting isoform-specific PIM biology in hematologic malignancy models without the confounding pan-PIM suppression seen with INCB053914 or GDC-0339.
- [1] BindingDB entry BDBM50510190 (CHEMBL4461326). Inhibition of His-tagged human recombinant PIM2. Curated by ChEMBL. Accessed 2026. View Source
